(R)-2-Amino-4-methylpentanamide hydrochloride chemical properties
(R)-2-Amino-4-methylpentanamide hydrochloride chemical properties
An In-depth Examination of its Physicochemical Properties, Synthesis, Analysis, and Applications for Researchers and Drug Development Professionals.
Executive Summary
(R)-2-Amino-4-methylpentanamide hydrochloride, a derivative of the amino acid D-leucine, is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its defined stereochemistry and versatile functional groups—a primary amine and a primary amide—make it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its core chemical properties, analytical characterization, safety protocols, and applications, serving as a technical resource for scientists in research and development.
Introduction to (R)-2-Amino-4-methylpentanamide Hydrochloride
(R)-2-Amino-4-methylpentanamide hydrochloride is the hydrochloride salt of the amide of D-leucine. As a chiral amino acid derivative, it serves as a crucial intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds.[1] The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions. The amide functional group is a cornerstone of many biological molecules and pharmaceutical agents, and chiral amides, in particular, are prevalent in natural products and drugs.[2][3] The precise spatial arrangement of the amine group, dictated by the (R)-configuration at the alpha-carbon, is critical for stereospecific interactions in biological systems, making this compound a valuable asset in asymmetric synthesis.[4]
Physicochemical Properties
The fundamental physical and chemical properties of (R)-2-Amino-4-methylpentanamide hydrochloride determine its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80970-09-8 | [5] |
| Molecular Formula | C₆H₁₅ClN₂O | [5][6] |
| Molecular Weight | 166.65 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | [1][8] |
| Purity | ≥97% | [5][6] |
| Melting Point | 254-256 °C (for the L-enantiomer) | [9][10] |
| Solubility | Soluble in water | [11] |
| SMILES | CC(C)CC(N)=O.Cl | [5] |
| InChI Key | VSPSRRBIXFUMOU-UHFFFAOYSA-N | [7] |
Synthesis and Stereochemical Integrity
The synthesis of (R)-2-Amino-4-methylpentanamide hydrochloride typically originates from D-leucine, the corresponding D-amino acid. The synthesis pathway must be carefully controlled to preserve the stereochemical integrity of the chiral center. A common conceptual pathway involves:
-
Protection of the Amine: The amino group of D-leucine is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.
-
Activation of the Carboxylic Acid: The carboxylic acid moiety is activated, often by converting it to an acid chloride or an active ester.
-
Amidation: The activated carboxyl group is then reacted with ammonia or an ammonia equivalent to form the primary amide.
-
Deprotection and Salt Formation: The protecting group is removed under conditions that do not racemize the chiral center, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
The enantiomeric purity of the final product is paramount and is typically confirmed using chiral chromatography or by measuring the optical rotation.
Analytical Characterization
Confirming the identity, purity, and structure of (R)-2-Amino-4-methylpentanamide hydrochloride requires a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[12]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.[13] Expected signals would include a doublet for the methyl groups of the isobutyl side chain, a multiplet for the adjacent methine proton, multiplets for the methylene protons, a signal for the alpha-proton, and exchangeable protons for the amine and amide groups.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments.[14][15] Signals corresponding to the two non-equivalent methyl carbons, the methine and methylene carbons of the side chain, the alpha-carbon, and the carbonyl carbon of the amide are expected.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[16] The spectrum of this compound would be characterized by:
-
N-H stretching vibrations for the primary amine and amide groups.
-
C=O stretching vibration (Amide I band) for the carbonyl group.
-
N-H bending vibration (Amide II band).
-
C-H stretching and bending vibrations for the alkyl groups.
4.3 Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The analysis would show a parent ion corresponding to the free base form of the molecule (C₆H₁₄N₂O) at m/z ≈ 130.11.
The following diagram illustrates a typical quality control workflow for verifying the identity and purity of the compound.
Applications in Research and Drug Development
Chiral amino acid derivatives are fundamental building blocks in medicinal chemistry.[1] (R)-2-Amino-4-methylpentanamide hydrochloride is utilized in several key areas:
-
Peptidomimetics: As a non-natural amino acid amide, it can be incorporated into peptide sequences to enhance metabolic stability or to probe receptor binding interactions. The amide bond is susceptible to enzymatic degradation, and replacing it with bioisosteres is a common strategy in drug design.[17]
-
Asymmetric Synthesis: The chiral center serves as a template for inducing stereochemistry in subsequent reaction steps, making it a valuable tool in the synthesis of enantiomerically pure compounds.[18]
-
Fragment-Based Drug Discovery (FBDD): Its small size and defined chemical features make it an attractive fragment for screening against biological targets to identify initial hit compounds.
Safety, Handling, and Storage
6.1 Hazard Identification
According to GHS classifications, (R)-2-Amino-4-methylpentanamide hydrochloride is considered an irritant.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
6.2 Recommended Handling Protocols
Standard laboratory safety practices should be strictly followed.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19][20] Do not eat, drink, or smoke in the laboratory.[20]
6.3 Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][20] Recommended storage temperature is often cited as 4°C for long-term stability.[5]
Experimental Protocol: Preparation of a Standard Solution
This protocol describes the preparation of a 10 mM stock solution of (R)-2-Amino-4-methylpentanamide hydrochloride in deionized water for use in experimental assays.
Materials:
-
(R)-2-Amino-4-methylpentanamide hydrochloride (MW: 166.65 g/mol )
-
Deionized water (ddH₂O)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula and weighing paper
-
Pipettes
Procedure:
-
Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) × (0.010 L) × (166.65 g/mol ) = 0.01667 g = 16.67 mg
-
-
Weighing: Accurately weigh approximately 16.7 mg of the compound onto weighing paper using an analytical balance.
-
Dissolution: Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Solubilization: Add approximately 7-8 mL of deionized water to the flask. Swirl gently to dissolve the solid completely. The hydrochloride salt form enhances its solubility in water.[11]
-
Final Volume Adjustment: Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Label the solution clearly with the compound name, concentration, and date of preparation. Store appropriately, typically at 4°C for short-term use.
References
-
Advanced ChemBlocks. (n.d.). (R)-2-Amino-4-methylpentanamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpentanamide hydrochloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Methylpentan-2-one. Retrieved from [Link]
-
Tosi, E., de Figueiredo, R. M., & Campagne, J.-M. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. ResearchGate. Retrieved from [Link]
-
SLS. (n.d.). L-Leucinamide hydrochloride, 99%. Retrieved from [Link]
-
Shandong Hanjiang Chemical Co., Ltd. (n.d.). L-tert-leucinamide hydrochloride. Retrieved from [Link]
-
Zhang, Z., et al. (2021). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. Retrieved from [Link]
-
Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]
-
France, S., et al. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. RSC Publishing. Retrieved from [Link]
-
Tice, C. M. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Le, T. N., & Sakkiah, S. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals. Retrieved from [Link]
-
Wang, Y., et al. (2018). The Application of a Desktop NMR Spectrometer in Drug Analysis. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid state 13 C NMR spectra of -leucinamide. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. (R)-2-Amino-4-methylpentanamide hydrochloride 97% | CAS: 80970-09-8 | AChemBlock [achemblock.com]
- 7. 2-Amino-4-methylpentanamide hydrochloride | C6H15ClN2O | CID 12866300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. L-亮氨酸胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Factory Sells Hot Sale High Quality High Purity 75158-12-2 In Stock In Bulk Supply Reliable Good Supplier/Producer In China, Low Price [sdhanjiang.com]
- 12. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. H-DL-LEU-NH2 HCL(10466-60-1) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
- 19. jubilantingrevia.com [jubilantingrevia.com]
- 20. fishersci.co.uk [fishersci.co.uk]
